molecular formula C21H15Cl2N3O2S B250171 2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide

2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide

Cat. No.: B250171
M. Wt: 444.3 g/mol
InChI Key: XLMPXXZDZYDOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide is a chemical compound that is widely used in scientific research. It is commonly referred to as DCPTB and is a thioamide derivative of benzamide. DCPTB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that are involved in the regulation of various cellular processes.

Mechanism of Action

DCPTB inhibits PTP activity by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to the inhibition of cellular signaling pathways. DCPTB has been shown to be a competitive inhibitor of 2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide, meaning that it competes with the substrate for binding to the active site of the enzyme.
Biochemical and physiological effects:
DCPTB has been shown to have several biochemical and physiological effects. Inhibition of PTP activity by DCPTB has been shown to lead to the activation of several cellular signaling pathways, including the insulin signaling pathway. This activation has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. DCPTB has also been shown to have anti-inflammatory effects by inhibiting the activity of this compound involved in the regulation of the immune response.

Advantages and Limitations for Lab Experiments

DCPTB is a potent inhibitor of 2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide and has been shown to have therapeutic potential in the treatment of various diseases. However, its use in lab experiments has some limitations. DCPTB is a small molecule inhibitor and may have off-target effects on other enzymes. Additionally, its potency may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the use of DCPTB in scientific research. One potential direction is the development of more potent and selective inhibitors of 2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide. Another direction is the investigation of the therapeutic potential of DCPTB in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders. Additionally, the use of DCPTB in combination with other therapies may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

DCPTB can be synthesized using a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with aniline to form 2,4-dichloro-N-phenylbenzamide. This intermediate is then reacted with phenyl isothiocyanate to form 2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide.

Scientific Research Applications

DCPTB is widely used in scientific research as a potent inhibitor of 2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide. This compound are enzymes that are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in the development of various diseases, including cancer, diabetes, and autoimmune disorders. DCPTB has been shown to inhibit the activity of several this compound, including PTP1B, TCPTP, and SHP-2. This inhibition has been shown to have therapeutic potential in the treatment of various diseases.

Properties

Molecular Formula

C21H15Cl2N3O2S

Molecular Weight

444.3 g/mol

IUPAC Name

2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H15Cl2N3O2S/c22-13-10-11-15(17(23)12-13)19(27)26-21(29)25-18-9-5-4-8-16(18)20(28)24-14-6-2-1-3-7-14/h1-12H,(H,24,28)(H2,25,26,27,29)

InChI Key

XLMPXXZDZYDOSW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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